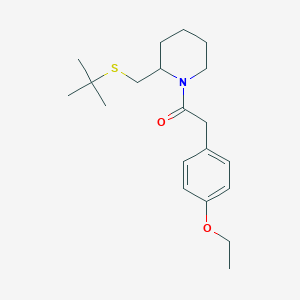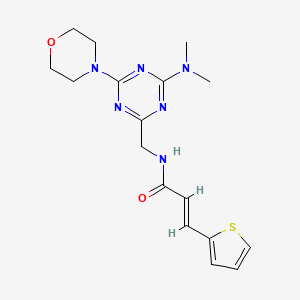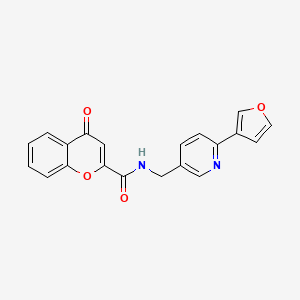
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide” is a complex organic compound that contains several functional groups and rings, including a furan ring, a pyridine ring, a chromene ring, and an amide group . These groups are common in many biologically active compounds, so this compound could potentially have interesting properties.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and pyridine rings would likely contribute to the compound’s aromaticity, while the chromene ring could potentially have interesting optical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of multiple rings could increase its rigidity, and the various functional groups could affect its solubility and reactivity .Scientific Research Applications
Polymer Synthesis and Properties
Researchers have synthesized novel poly(coumarin-amide)s incorporating photosensitive coumarin groups into the main chain of heteroaromatic polyamides. These polymers exhibit good thermal properties, solubility in aprotic polar solvents, and film-forming capability, suggesting potential applications in materials science and engineering (Nechifor, 2009).
Heterocyclic Compound Synthesis
Another study focused on synthesizing biologically active compounds containing pyrimidine and pyridazine fragments, starting from arylmethylidene derivatives of furan-2(3H)-ones. These compounds have shown potential in developing new pharmacologically active molecules (Aniskova, Grinev, & Yegorova, 2017).
Molecular Docking and Antimicrobial Activity
A study synthesized new series of furochromone derivatives to evaluate their antimicrobial properties. Substituted furo[3,2-g]chromene-6-carbonitrile derivatives were prepared and used to synthesize various furochromone compounds, which showed excellent antimicrobial activities. Molecular docking studies against DNA-gyrase supported the antimicrobial potential of these compounds (Abu‐Hashem & Al-Hussain, 2022).
Energetic Materials Development
Research into 3,3'-dinitroamino-4,4'-azoxyfurazan and its derivatives has been conducted to explore the assembly of diverse N-O building blocks for high-performance energetic materials. These compounds exhibit high density, moderate to good thermal stability, and excellent detonation properties, indicating potential applications in energetic materials (Zhang & Shreeve, 2014).
Lanthanide Ion Luminescence Sensitization
A study on ZnS nanoparticles capped with certain ligands showed sensitization of lanthanide ion (EuIII and TbIII) emission. This finding suggests applications in materials science, particularly in the development of new luminescent materials (Tigaa, Lucas, & de Bettencourt-Dias, 2017).
Future Directions
properties
IUPAC Name |
N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O4/c23-17-9-19(26-18-4-2-1-3-15(17)18)20(24)22-11-13-5-6-16(21-10-13)14-7-8-25-12-14/h1-10,12H,11H2,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRXBNCSDVPOFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC3=CN=C(C=C3)C4=COC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


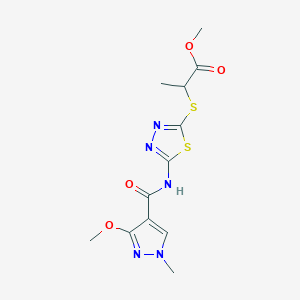
![N-{[5-(4-chloro-2-fluorophenyl)-1,2,4-oxadiazol-3-yl]methyl}-5-formyl-1H-pyrrole-2-carboxamide](/img/structure/B2420014.png)
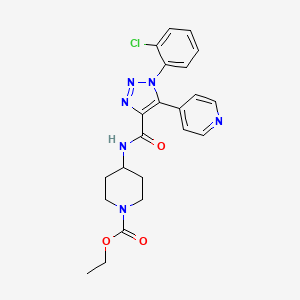
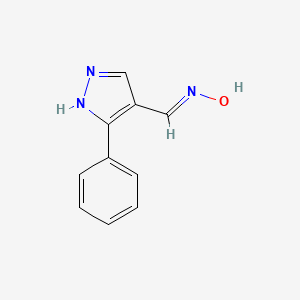
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2420018.png)
![(E)-3-[4-(dimethylamino)anilino]-2-(1H-1,2,3,4-tetraazol-5-yl)-2-propenenitrile](/img/structure/B2420019.png)
![2-{[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2420020.png)

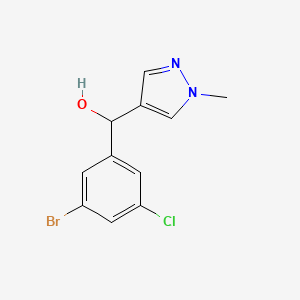
![3-[(Dimethylamino)sulfonyl]thiophene-2-carboxylic acid](/img/structure/B2420024.png)
